molecular formula C10H12O4 B3194472 4-(4-hydroxyphenoxy)butanoic Acid CAS No. 84822-51-5

4-(4-hydroxyphenoxy)butanoic Acid

Cat. No.: B3194472
CAS No.: 84822-51-5
M. Wt: 196.2 g/mol
InChI Key: VGANCEWBFLKZBS-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenoxy)butanoic acid is an organic compound with the molecular formula C10H12O4 It is characterized by a phenolic hydroxyl group attached to a butanoic acid chain through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-hydroxyphenoxy)butanoic acid involves the demethylation of 4-(4-methoxyphenyl)butanoic acid. This process can be achieved using aqueous hydrobromic acid (HBr) in acetic acid (AcOH) at elevated temperatures. The reaction mixture is then concentrated, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using organic solvent-free processes. This approach not only reduces the environmental impact but also simplifies the purification steps. The use of aqueous HBr without phase transfer catalysis has been shown to be effective in achieving high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Ether and ester derivatives.

Scientific Research Applications

4-(4-hydroxyphenoxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxyphenyl)butanoic acid
  • 4-(4-methoxyphenyl)butanoic acid
  • 4-(4-ethoxyphenyl)butanoic acid

Uniqueness

4-(4-hydroxyphenoxy)butanoic acid is unique due to its ether linkage, which imparts distinct chemical properties compared to its analogs. This structural feature allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(4-hydroxyphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6,11H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGANCEWBFLKZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299679
Record name 4-(4-Hydroxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84822-51-5
Record name 4-(4-Hydroxyphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84822-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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